

LUF6000: A Technical Guide to its Chemical Structure and Pharmacology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LUF6000**

Cat. No.: **B1675415**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

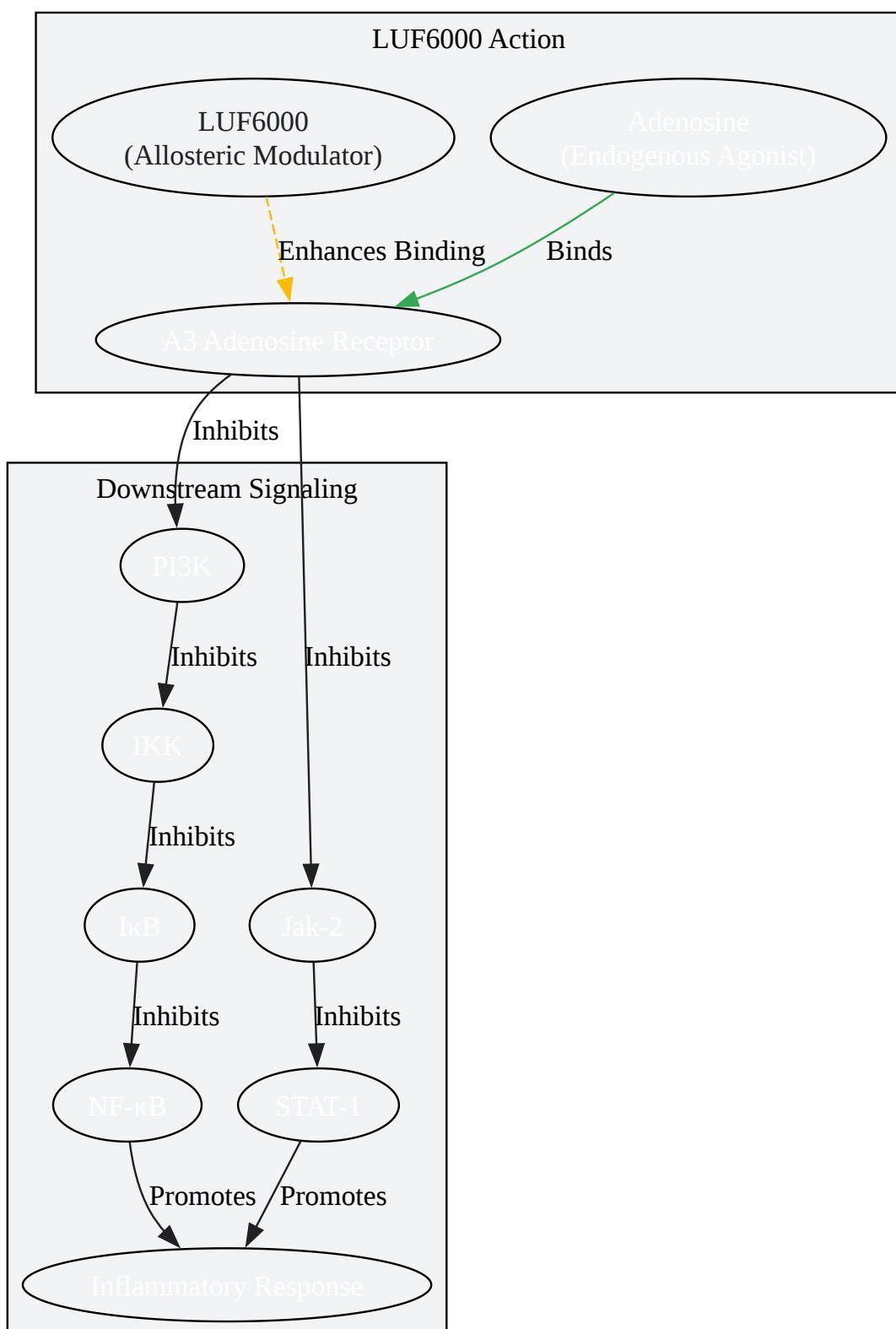
This technical guide provides an in-depth overview of **LUF6000**, a significant allosteric modulator of the A3 adenosine receptor (A3AR). The following sections detail its chemical identity, mechanism of action, pharmacological effects, and the experimental protocols used to elucidate its function.

Chemical Structure and Identification

LUF6000, a synthetic organic compound, is classified as a 3H-imidazo[4,5-c]quinolin-4-amine derivative.^[1] Its chemical structure is characterized by a quinoline core fused with an imidazole ring. This core is substituted at position 2 with a cyclohexyl group and at position 4 with a 3,4-dichlorophenylamino moiety, features critical for its interaction with the A3 adenosine receptor.
^[1]

Below is a summary of its key chemical identifiers:

Property	Value
Systematic IUPAC Name	2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine[1][2]
Molecular Formula	C22H20Cl2N4[1]
Molecular Weight	411.33 g/mol [1]
CAS Registry Number	890087-21-5[1][2]
PubChem CID	11711282[1][2]
SMILES String	C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5Cl)Cl)[1][2]


Mechanism of Action and Pharmacological Profile

LUF6000 functions as an orally active positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR).[2][3] Unlike orthosteric agonists that directly activate the receptor, **LUF6000** binds to a distinct allosteric site.[4] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of endogenous agonists like adenosine.[4][5] A key advantage of this mechanism is the potential for greater selectivity, as allosteric sites are generally less conserved than orthosteric sites within a receptor family.[4] **LUF6000** itself does not induce receptor activation in the absence of an orthosteric agonist.[4][5]

The pharmacological effects of **LUF6000** are primarily anti-inflammatory.[3][5] It has demonstrated efficacy in various preclinical models, including rat adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis, and concanavalin A-induced liver inflammation in mice.[5] The anti-inflammatory action is mediated through the modulation of several key signaling pathways.

Signaling Pathways

LUF6000's engagement with the A3AR leads to the deregulation of downstream signaling proteins. This includes the modulation of the PI3K, IKK, and I κ B proteins, which culminates in the decreased activity of the transcription factor NF- κ B.[5][6] NF- κ B is a critical mediator of inflammatory responses. Additionally, **LUF6000** has been shown to downregulate the expression of Jak-2 and STAT-1, further contributing to its anti-inflammatory effects.[5]

[Click to download full resolution via product page](#)

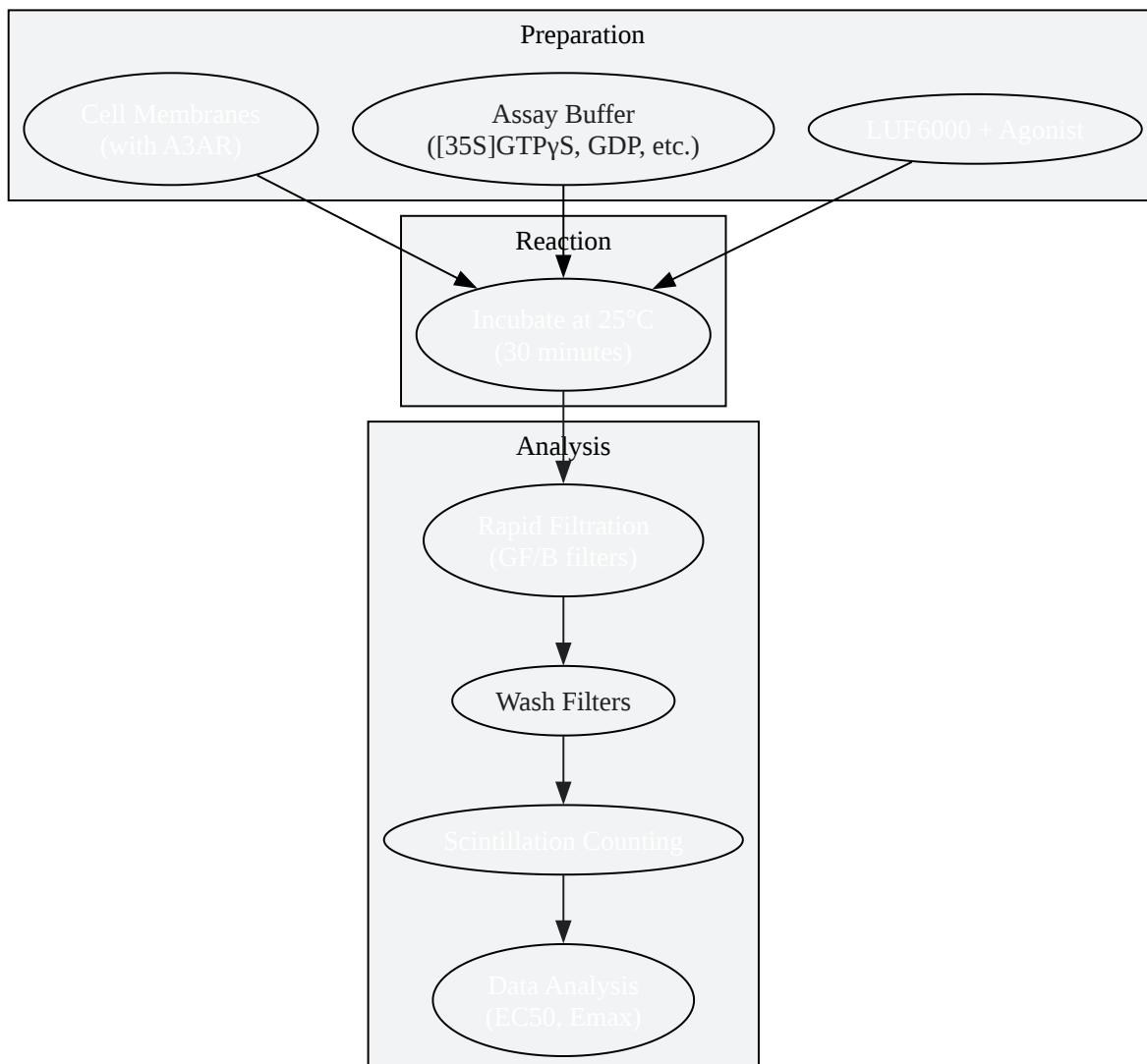
Quantitative Data

The modulatory effects of **LUF6000** on A3AR function have been quantified in various assays. The following table summarizes key findings from a [35S]GTP γ S binding assay, which measures the activation of G proteins upon receptor stimulation.

Agonist	LUF6000 Concentration (μ M)	EC50 (nM)	Maximal Effect (% of NECA)
Cl-IB-MECA	0	1.8 \pm 0.4	58 \pm 3
0.1	1.9 \pm 0.5	80 \pm 5	
1	2.5 \pm 0.6	95 \pm 6	
10	3.2 \pm 0.7	105 \pm 7	
NECA	0	25 \pm 5	100
10	30 \pm 6	110 \pm 8	

Data adapted from Gao et al., 2008.[4]

Experimental Protocols


The characterization of **LUF6000** has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

[35S]GTP γ S Binding Assay

This assay is a direct measure of G protein activation following receptor agonism.

- Membrane Preparation: Membranes from CHO cells stably expressing the human A1 or A3 adenosine receptor are prepared as previously described.[4]
- Assay Buffer: The assay is conducted in a 200 μ l buffer containing 50 mM Tris HCl (pH 7.4), 1 mM EDTA, 1 mM MgCl₂, 1 μ M GDP, 1 mM dithiothreitol, 100 mM NaCl, 3 Units/ml adenosine deaminase, 0.2 nM [35S]GTP γ S, 0.004% CHAPS, and 0.5% bovine serum albumin.[4]

- Incubation: The reaction is initiated by adding the membrane suspension (5 µg protein/tube) to the test tubes. Incubations are carried out in duplicate for 30 minutes at 25°C.[4]
- Termination and Measurement: The reaction is stopped by rapid filtration through Whatman GF/B filters. The filters are then washed, and the radioactivity trapped on the filters is measured by liquid scintillation counting.[7] Nonspecific binding is determined in the presence of 10 µM unlabeled GTPyS.[7]

[Click to download full resolution via product page](#)

In Vivo Animal Models of Inflammation

The anti-inflammatory properties of **LUF6000** have been evaluated in established animal models.

- Rat Adjuvant-Induced Arthritis:
 - Lewis rats are injected subcutaneously at the base of the tail with a suspension of heat-killed *Mycobacterium tuberculosis* in incomplete Freund's adjuvant.[5]
 - **LUF6000** (e.g., 100 µg/kg) is administered orally by gavage, typically starting at the onset of disease symptoms.[5]
 - Disease progression is monitored by scoring paw inflammation.
- Concanavalin A-Induced Liver Inflammation in Mice:
 - Male C57BL/6J mice are injected intravenously with concanavalin A (20 mg/kg).[5]
 - **LUF6000** (e.g., 10 and 100 µg/kg) is administered orally by gavage, starting 8 hours after concanavalin A administration.[5]
 - Liver inflammation is assessed by histological analysis and measurement of serum transaminases.

Western Blot Analysis

This technique is used to quantify the levels of specific proteins involved in the signaling pathways modulated by **LUF6000**.

- Protein Extraction: Protein lysates are prepared from cells or tissues of interest (e.g., peripheral blood mononuclear cells from treated animals).[3]
- SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., A3AR, Jak-2, STAT-1).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Band intensities are quantified using densitometry software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LUF6000 | 890087-21-5 | Benchchem [benchchem.com]
- 2. LUF6000 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer LUF6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- To cite this document: BenchChem. [LUF6000: A Technical Guide to its Chemical Structure and Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675415#chemical-structure-of-luf6000\]](https://www.benchchem.com/product/b1675415#chemical-structure-of-luf6000)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com